3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2,1-benzoxazole-5-carboxamide
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Overview
Description
3-PHENYL-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-2,1-BENZOXAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzoxazole core, a thiazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYL-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-2,1-BENZOXAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Coupling Reactions: The final step involves coupling the benzoxazole and thiazole intermediates using reagents like palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes involved in metabolic pathways.
Antimicrobial Activity: Research into its effectiveness against various microbial strains.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for diseases such as cancer or infectious diseases.
Diagnostics: Use in the development of diagnostic tools due to its fluorescent properties.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
Polymers: Incorporation into polymer matrices to enhance material properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with proteins, enzymes, and nucleic acids.
Pathways Involved: Inhibition of specific enzymes, disruption of cellular membranes, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Fluridone: A similar compound with a trifluoromethyl group used as a herbicide.
Trifluoromethylphenyl Derivatives: Compounds with similar functional groups used in pharmaceuticals and agrochemicals.
Uniqueness
Structural Complexity: The combination of benzoxazole, thiazole, and trifluoromethyl groups makes it unique.
Properties
Molecular Formula |
C25H16F3N3O2S |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
3-phenyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C25H16F3N3O2S/c26-25(27,28)18-8-4-5-15(11-18)12-19-14-29-24(34-19)30-23(32)17-9-10-21-20(13-17)22(33-31-21)16-6-2-1-3-7-16/h1-11,13-14H,12H2,(H,29,30,32) |
InChI Key |
ITVYJDMLLDPQFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NC4=NC=C(S4)CC5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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